REACTION_CXSMILES
|
N#N.N[C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[F:14])[C:7]([O:9][CH3:10])=[O:8].C=O.[BH3-][C:18]#[N:19].[Na+].[C:21]([O-])([O-])=O.[Na+].[Na+]>C(O)(=O)C>[CH3:21][N:19]([CH3:18])[C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[F:14])[C:7]([O:9][CH3:10])=[O:8] |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OC)C=CC1F
|
Name
|
|
Quantity
|
8.25 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at rt for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2 (3×55 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |